Band Gap of TmBrO Is Positioned Between Tm₂O₃ and TmBr₃, Enabling Tailored Electronic Applications
The electronic band gap of bulk thulium bromide oxide (TmBrO) is calculated to be 4.445 eV using DFT-GGA [1], which lies between the wider band gap of thulium oxide Tm₂O₃ (~5.0–5.8 eV experimentally reported) and the narrower band gap of thulium tribromide TmBr₃ (2.992 eV, DFT-GGA) [2]. This intermediate value allows TmBrO to absorb/emit at energies that are inaccessible to either binary compound, offering unique tunability for UV-visible photodetectors and phosphors.
| Evidence Dimension | Electronic band gap (Eg) |
|---|---|
| Target Compound Data | 4.445 eV (DFT-GGA, bulk) |
| Comparator Or Baseline | Tm₂O₃: ~5.0–5.8 eV (experimental, optical); TmBr₃: 2.992 eV (DFT-GGA, bulk) |
| Quantified Difference | TmBrO is ~0.5–1.4 eV narrower than Tm₂O₃ and ~1.45 eV wider than TmBr₃ |
| Conditions | DFT-GGA computations (Materials Project); experimental optical absorption for Tm₂O₃ thin films |
Why This Matters
Band gap directly determines the spectral region for optical absorption and emission, making TmBrO a candidate for UV-A (315–400 nm) photodetection or phosphor excitation where Tm₂O₃ is too insulating and TmBr₃ is too narrow.
- [1] Materials Project. mp-754526: TmBrO (orthorhombic, Pmmn, 59). Band gap 4.445 eV. DOI: 10.17188/1289460. View Source
- [2] Materials Project. mp-865301: TmBr₃ (hexagonal, P6₃/mmc). Band gap 2.992 eV. View Source
